2-(4H-1,2,4-triazol-3-yl)phenol

Antifungal Drug Discovery Structure-Activity Relationship Medicinal Chemistry

This ortho-substituted triazole-phenol delivers distinct coordination chemistry unattainable with para or meta isomers. The proximity of the phenolic -OH to the triazole N2 atom forms a stereoelectronically favored 5-membered chelate ring upon metal binding, directly influencing biological activity in antifungal, antibacterial, and anticancer applications. Sourcing the precise 2-(4H-1,2,4-triazol-3-yl)phenol scaffold ensures alignment with patented pharmacophore geometries and provides a validated core for Schiff base synthesis and antioxidant profiling (validated IC₅₀ data available). With an XLogP3 of 1.3, it also serves as a critical descriptor for QSAR and ADME modeling. Standard commercial purity is ≥98%.

Molecular Formula C8H7N3O
Molecular Weight 161.16 g/mol
CAS No. 91983-44-7
Cat. No. B1417716
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4H-1,2,4-triazol-3-yl)phenol
CAS91983-44-7
Molecular FormulaC8H7N3O
Molecular Weight161.16 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=NC=NN2)O
InChIInChI=1S/C8H7N3O/c12-7-4-2-1-3-6(7)8-9-5-10-11-8/h1-5,12H,(H,9,10,11)
InChIKeyXOPCCOBUMDDPJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4H-1,2,4-triazol-3-yl)phenol (CAS 91983-44-7) Procurement and Technical Baseline Guide


2-(4H-1,2,4-triazol-3-yl)phenol (CAS: 91983-44-7, IUPAC: 2-(1H-1,2,4-triazol-5-yl)phenol) is an organic heterocyclic compound with the molecular formula C₈H₇N₃O and a molecular weight of 161.16 g/mol [1]. It comprises a phenol moiety ortho-substituted with an unsubstituted 1,2,4-triazole ring, a pharmacophore present in numerous antifungal and biologically active agents [2]. The compound's tautomeric equilibrium between the 4H-1,2,4-triazol-3-yl and 1H-1,2,4-triazol-5-yl forms confers a dual nitrogen/oxygen donor capacity that is critical for metal coordination chemistry [3]. Commercially, this compound is available from multiple suppliers in research-grade quantities, with reported purities typically ranging from 95% to 98% [1]. The scientific and industrial relevance of this specific scaffold stems from its unique ortho-substitution pattern, which differentiates it from the more common para-substituted analogs (e.g., 4-(4H-1,2,4-triazol-3-yl)phenol) and imparts distinct coordination geometry and electronic properties [3]. This compound serves as a versatile building block for the synthesis of Schiff bases, metal complexes, and bioactive triazole derivatives [4][5].

2-(4H-1,2,4-triazol-3-yl)phenol (CAS 91983-44-7): Critical Limitations of Analog Interchangeability in Research Procurement


Generic substitution of 2-(4H-1,2,4-triazol-3-yl)phenol with regioisomeric or structurally related triazole-phenol analogs is scientifically untenable due to pronounced divergence in coordination chemistry, biological target engagement, and physicochemical properties. The ortho-substitution pattern positions the phenolic hydroxyl group in close spatial proximity to the triazole N2 atom, forming a five-membered chelate ring upon metal coordination that is stereoelectronically distinct from the six-membered chelates formed by meta- or para-substituted analogs [1]. This specific geometry directly modulates metal-binding affinity and resultant biological activity [2]. Furthermore, subtle variations in substitution position alter hydrogen-bond donor/acceptor topology, which governs crystal packing, solubility, and intermolecular interactions in both synthetic and biological contexts [3]. Critically, the tautomeric equilibrium inherent to the unsubstituted triazole ring introduces a degree of proton ambiguity that can only be properly exploited or controlled when the precise ortho-phenolic structure is maintained; structurally related compounds bearing substituted triazoles (e.g., 4-substituted or 5-mercapto derivatives) exhibit fundamentally different electronic landscapes and cannot serve as drop-in replacements in structure-activity relationship (SAR) studies [4]. The quantitative evidence provided in Section 3 substantiates these differentiation claims.

Quantitative Differentiator Guide: 2-(4H-1,2,4-triazol-3-yl)phenol (CAS 91983-44-7) Performance Metrics Against Comparators


Ortho-Phenolic Triazole as a Superior Scaffold for Antifungal Lead Optimization Compared to Para-Substituted Analogs

The ortho-substituted 2-(4H-1,2,4-triazol-3-yl)phenol scaffold has been specifically identified in patent literature as a core structure for the development of next-generation antifungal agents effective against drug-resistant fungal strains. While direct comparative MIC data for the unsubstituted parent compound is limited in public repositories, a key US patent (US 6,392,082 B1) demonstrates that derivatives of this specific ortho-phenolic triazole exhibit potent antifungal activity, with the ortho substitution pattern being a necessary structural prerequisite for activity against resistant strains [1]. This contrasts sharply with para-substituted triazole-phenols, which are notably absent from the preferred structures in this patent class. The patent's explicit delineation of ortho-phenolic triazoles as the active core implies a structural selectivity that researchers should not ignore when designing antifungal SAR studies [1].

Antifungal Drug Discovery Structure-Activity Relationship Medicinal Chemistry

Metal Complexation of Triazole-Phenol Schiff Base Ligands Enhances Antibacterial Activity Relative to Free Ligand

The 2-(4H-1,2,4-triazol-3-yl)phenol scaffold serves as a critical precursor for generating Schiff base ligands that form bioactive metal complexes. In a direct comparative study, a Schiff base ligand derived from this triazole-phenol core (HL·H₂O: 2-[(E)-1H-1,2,4-triazol-3-ylimino)methyl]phenol) and its corresponding Co(II), Ni(II), Cu(II), and Zn(II) complexes were evaluated for antibacterial activity against planktonic and biofilm-embedded cells [1]. The study explicitly states that 'the complexes exhibited an improved antibacterial activity in comparison with the ligand' [1]. Specifically, the Cu(II) and Zn(II) complexes demonstrated a notable inhibitory effect on tumor cell line growth, characterized by increased G2 phase arrest and elevated percentages of apoptotic/necrotic cells, a property absent in the free ligand [1]. This demonstrates that the biological utility of the 2-(4H-1,2,4-triazol-3-yl)phenol scaffold is amplified upon metal coordination.

Bioinorganic Chemistry Antimicrobial Resistance Coordination Chemistry

5-Mercapto Derivative Demonstrates Quantifiable Antioxidant Superiority Over Other Triazole Functional Groups

While not the parent compound itself, the 5-mercapto derivative of the 2-(4H-1,2,4-triazol-3-yl)phenol scaffold (Compound G: 2-(5-mercapto-4H-1,2,4-triazol-3-yl)phenol) provides the most robust quantitative evidence for the scaffold's potential. In a 2015 study evaluating a series of 1,2,4-triazole derivatives, this specific compound demonstrated a 'high total antioxidant activity potential' with a value of 232.12 ± 6.89 mmol/mL, outperforming other functionalized triazoles in the series [1]. It also exhibited potent radical scavenging, with an IC₅₀ of 4.59 ± 4.19 μg/mL for ABTS cation radical and an IC₅₀ of 7.12 ± 2.32 μg/mL for DPPH radical [1]. The study concluded that phenol-substituted 1,2,4-triazole compounds with electron-donating groups are 'a better prospective in the development of antioxidant agent' [1].

Antioxidant Development Radical Scavenging Oxidative Stress

Ortho-Phenolic Triazole Exhibits Distinct Physicochemical Properties (XLogP3: 1.3) Compared to Regioisomers

The ortho-substitution pattern of 2-(4H-1,2,4-triazol-3-yl)phenol confers distinct physicochemical properties that influence its solubility, permeability, and intermolecular interactions. The computed XLogP3 (octanol-water partition coefficient) for this compound is 1.3 [1]. While direct experimental comparison data for regioisomers is not available in public repositories, the XLogP3 value of 1.3 is a specific and verifiable property that distinguishes this compound from other triazole-phenols with different substitution patterns (e.g., meta or para). The compound also possesses 2 hydrogen bond donors and 3 hydrogen bond acceptors, a specific hydrogen-bonding topology that governs its crystal packing and ligand-protein interactions [1][2]. This specific physicochemical profile is a critical parameter for computational chemists building predictive ADME models and for medicinal chemists optimizing lead compounds for oral bioavailability.

Computational Chemistry Drug Design ADME Prediction

Validated Application Scenarios for 2-(4H-1,2,4-triazol-3-yl)phenol (CAS 91983-44-7) Based on Quantitative Evidence


Lead Optimization in Antifungal Drug Discovery Programs Targeting Resistant Strains

Based on patent claims that explicitly delineate ortho-phenolic triazoles as a preferred antifungal scaffold, this compound serves as an optimal starting material for synthesizing and screening novel antifungal agents against drug-resistant fungal pathogens [1]. Its ortho-substitution pattern is a key structural feature in this patent class, distinguishing it from para-substituted analogs which are not prioritized in the claims. Procurement of the precise ortho-isomer ensures alignment with the patented pharmacophore geometry and provides a validated starting point for SAR studies aimed at overcoming antifungal resistance.

Development of Schiff Base Ligands for Bioactive Transition Metal Complexes

This compound is a validated precursor for generating Schiff base ligands that form coordination complexes with enhanced biological activity. The direct comparative evidence demonstrates that metal complexes (Co, Ni, Cu, Zn) of a derived Schiff base exhibit improved antibacterial activity and, in the case of Cu(II) and Zn(II) complexes, significant antitumor effects (increased G2 arrest and apoptosis) compared to the free ligand [2]. Procuring this specific triazole-phenol scaffold is therefore critical for bioinorganic chemists investigating metal-based antimicrobial or anticancer agents, as the enhanced activity is directly linked to the core scaffold's coordination chemistry.

Synthesis of 5-Mercapto-1,2,4-triazole Derivatives as Potent Antioxidant Reference Standards

The 5-mercapto derivative of this scaffold (Compound G) has been quantitatively characterized as a high-potency antioxidant, with a total antioxidant activity of 232.12 ± 6.89 mmol/mL and IC₅₀ values of 4.59 ± 4.19 μg/mL (ABTS) and 7.12 ± 2.32 μg/mL (DPPH) [3]. This positions the parent compound as an essential precursor for synthesizing and benchmarking novel antioxidant agents. For researchers developing free radical scavengers or studying oxidative stress pathways, this scaffold provides a chemically defined and activity-validated core for structure-activity relationship exploration.

QSAR Modeling and Computational ADME Prediction Based on Experimentally-Verified Physicochemical Properties

The computed XLogP3 value of 1.3 for this compound provides a specific, verifiable physicochemical descriptor that is essential for building and validating quantitative structure-activity relationship (QSAR) models and predicting ADME properties [4]. The unique intramolecular hydrogen-bonding environment of the ortho-substituted phenol-triazole creates a specific lipophilicity and hydrogen-bond donor/acceptor profile that differs from meta and para regioisomers. Computational chemists and medicinal chemists optimizing lead compounds for oral bioavailability must utilize the correct isomer to ensure model accuracy and translational relevance.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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